3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-
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Overview
Description
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is an organic compound with a unique structure that includes a butenoic acid backbone substituted with a dimethylphenylsilyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- typically involves the reaction of 3-butenoic acid derivatives with dimethylphenylsilyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylphenylsilyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- exerts its effects involves interactions with specific molecular targets. The dimethylphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Butenoic acid, 2-(dimethylphenylsilyl)-, methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
2-Butenoic acid, 3-methyl-: Lacks the dimethylphenylsilyl group, making it less reactive in certain contexts
Uniqueness
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is unique due to the presence of the dimethylphenylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions .
Properties
CAS No. |
81906-09-4 |
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Molecular Formula |
C14H20O2Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2-[[dimethyl(phenyl)silyl]methyl]-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C14H20O2Si/c1-11(2)13(14(15)16)10-17(3,4)12-8-6-5-7-9-12/h5-9,13H,1,10H2,2-4H3,(H,15,16) |
InChI Key |
MTWLSPNEAOIIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C[Si](C)(C)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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